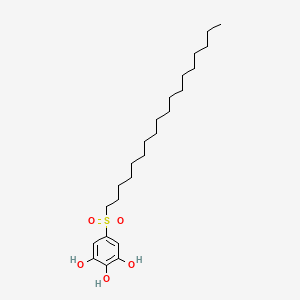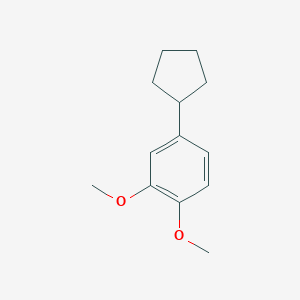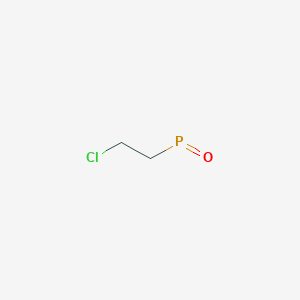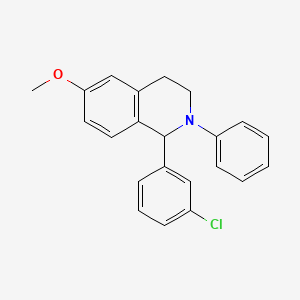
5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a sulfonyl group attached to an octadecane chain and three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol typically involves the sulfonation of benzene derivatives followed by the introduction of the octadecane chain. One common method includes the reaction of benzene-1,2,3-triol with octadecane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These properties enable the compound to modulate biological activities, such as enzyme inhibition or receptor binding, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,3-triol: Lacks the octadecane-1-sulfonyl group, making it less hydrophobic.
Octadecane-1-sulfonic acid: Lacks the benzene ring and hydroxyl groups, reducing its reactivity.
5-(Hexadecane-1-sulfonyl)benzene-1,2,3-triol: Similar structure but with a shorter alkyl chain.
Uniqueness
5-(Octadecane-1-sulfonyl)benzene-1,2,3-triol is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic benzene ring with hydroxyl groups. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
109462-57-9 |
|---|---|
Formule moléculaire |
C24H42O5S |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
5-octadecylsulfonylbenzene-1,2,3-triol |
InChI |
InChI=1S/C24H42O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30(28,29)21-19-22(25)24(27)23(26)20-21/h19-20,25-27H,2-18H2,1H3 |
Clé InChI |
VQECNLYKTWWHKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCS(=O)(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)

![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)



![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
